2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)acetamide is a fluorinated organic compound with the molecular formula C14H10F4N2O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-fluoroaniline with 4-nitrobenzenesulfonyl chloride to form an intermediate, which is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetamide
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
- 2,2,2-Trifluoro-N-(4-{[(trifluoroacetyl)amino]benzoyl}phenyl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both trifluoromethyl and sulfonyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and enhanced stability, making it particularly valuable in various applications.
Properties
Molecular Formula |
C14H10F4N2O3S |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H10F4N2O3S/c15-9-1-3-11(4-2-9)20-24(22,23)12-7-5-10(6-8-12)19-13(21)14(16,17)18/h1-8,20H,(H,19,21) |
InChI Key |
FVWWAFLOCQZULN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.